molecular formula C19H22FN7O B2640815 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 923513-28-4

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one

Cat. No. B2640815
CAS RN: 923513-28-4
M. Wt: 383.431
InChI Key: HHBBTWYYRIFUFD-UHFFFAOYSA-N
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Description

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one is a useful research compound. Its molecular formula is C19H22FN7O and its molecular weight is 383.431. The purity is usually 95%.
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Scientific Research Applications

Receptor Occupancy and Therapeutic Potential

  • The compound has shown significant occupancy of 5-HT(1A) receptors in the human brain, a target for novel drug development particularly in the treatment of anxiety and mood disorders. Its high receptor occupancy at doses producing minimal acute side effects suggests its potential therapeutic applications in these areas (Rabiner et al., 2002).

Pharmacokinetics and Metabolism

  • A study on BMS-690514, a structurally similar compound, demonstrated that it is well absorbed, extensively metabolized, and eliminated through feces and urine. Understanding the metabolism and disposition of such compounds can provide insights into their safety, efficacy, and potential drug interactions (Christopher et al., 2010).

Anxiolytic Effects

  • Arylpiperazine derivatives have been studied for their anxiolytic effects. Research on these compounds, including the effects on GABAergic and 5-HT systems, provides a foundation for understanding the potential anxiolytic properties of structurally related compounds (Kędzierska et al., 2019).

Potential in Neurological Studies

  • Compounds targeting GABAA receptors have been studied for their cognitive-enhancing and anxiolytic effects, highlighting their potential application in neurological and psychiatric conditions. The occupancy and effects of these compounds on human brain receptors are of particular interest for clinical development (Eng et al., 2010).

Metabolic Pathways

  • Understanding the metabolic pathways of similar compounds, including the formation of metabolites and elimination routes, is crucial for predicting the behavior, safety, and potential interactions of new drug candidates (Renzulli et al., 2011).

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, influencing biochemical reactions. For instance, some triazolopyrimidine derivatives have been reported to inhibit the stress response of general control nonderepressible 2 kinase (GCN2), a protein kinase involved in cellular stress responses .

Cellular Effects

The compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, certain triazolopyrimidine derivatives have shown antiproliferative activities against various human cancer cell lines .

Molecular Mechanism

At the molecular level, 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, some derivatives have been found to inhibit GCN2, affecting its downstream signaling pathways .

properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN7O/c1-13(2)10-16(28)25-6-8-26(9-7-25)18-17-19(22-12-21-18)27(24-23-17)15-5-3-4-14(20)11-15/h3-5,11-13H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBBTWYYRIFUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.